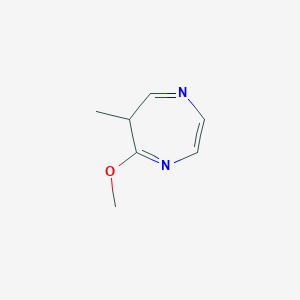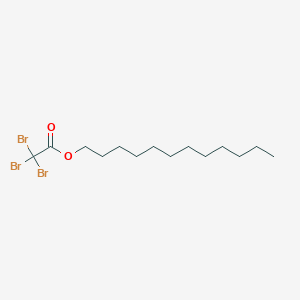![molecular formula C23H22N2O3 B14353603 4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate CAS No. 91041-12-2](/img/no-structure.png)
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group and a phenylethylamino group attached to a benzoate core. Its structure suggests potential utility in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate typically involves a multi-step process. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by the esterification with 2-[(2-phenylethyl)amino]benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
化学反応の分析
Types of Reactions
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: It has shown promise as an anti-inflammatory and analgesic agent.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.
作用機序
The mechanism of action of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s structure allows it to fit into the active site of the COX enzymes, blocking their activity and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Acetamidophenyl 2-[(2-nitrooxy)ethyl]benzoate
- 4-Acetamidophenyl 2-[(2-methyl)amino]benzoate
- 4-Acetamidophenyl 2-[(2-sulfonamide)amino]benzoate
Uniqueness
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit COX enzymes more selectively compared to other similar compounds makes it a valuable candidate for further research and development in medicinal chemistry .
特性
| 91041-12-2 | |
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
(4-acetamidophenyl) 2-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C23H22N2O3/c1-17(26)25-19-11-13-20(14-12-19)28-23(27)21-9-5-6-10-22(21)24-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,25,26) |
InChIキー |
WFEDVIBLOPPWJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
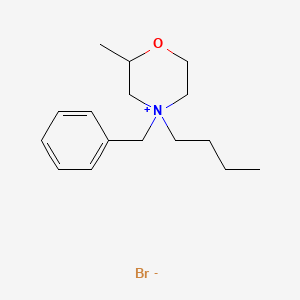
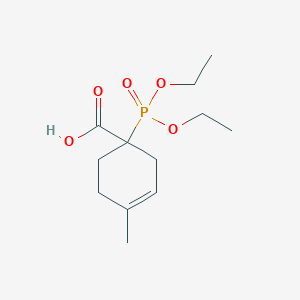
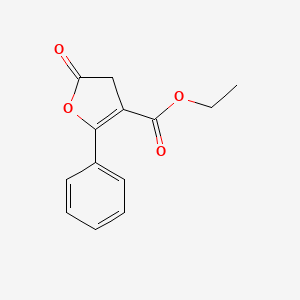
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
